

A Comparative Analysis of Methotrexate Hydrate and Its Metabolites

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Compound of Interest

Compound Name: *Methotrexate Hydrate*

Cat. No.: *B1165585*

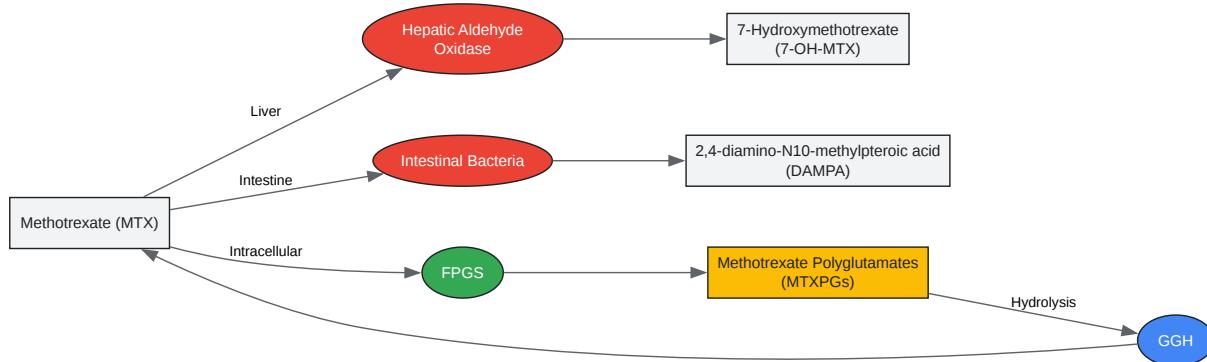
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **methotrexate hydrate** and its primary metabolites. Methotrexate (MTX) is a cornerstone antifolate agent used in the treatment of various cancers and autoimmune diseases.^{[1][2]} Its therapeutic efficacy and toxicity are significantly influenced by its metabolic conversion into several key compounds. This document outlines the biochemical properties, pharmacokinetics, and functional activities of MTX and its metabolites, supported by experimental data and detailed methodologies.

Overview of Methotrexate Metabolism

Methotrexate is metabolized in the liver, intestines, and target cells into three main metabolites: 7-hydroxymethotrexate (7-OH-MTX), 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), and methotrexate polyglutamates (MTXPGs).^{[1][2][3]} While 7-OH-MTX and DAMPA are considered relatively inactive catabolites, MTXPGs are the primary active, intracellular forms of the drug.^[4] The process of polyglutamation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of glutamate residues to MTX.^[4] This conversion is critical as it traps the drug inside the cell, prolongs its intracellular half-life, and enhances its inhibitory effects on key enzymes.^{[4][6]}



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Caption: Metabolic pathways of methotrexate.

Comparative Pharmacokinetics

The pharmacokinetic profiles of MTX and its metabolites vary significantly, impacting both drug efficacy and potential for toxicity. MTX is primarily eliminated via the kidneys.^[7] The metabolite 7-OH-MTX has a notably longer elimination half-life compared to the parent drug.^[8]

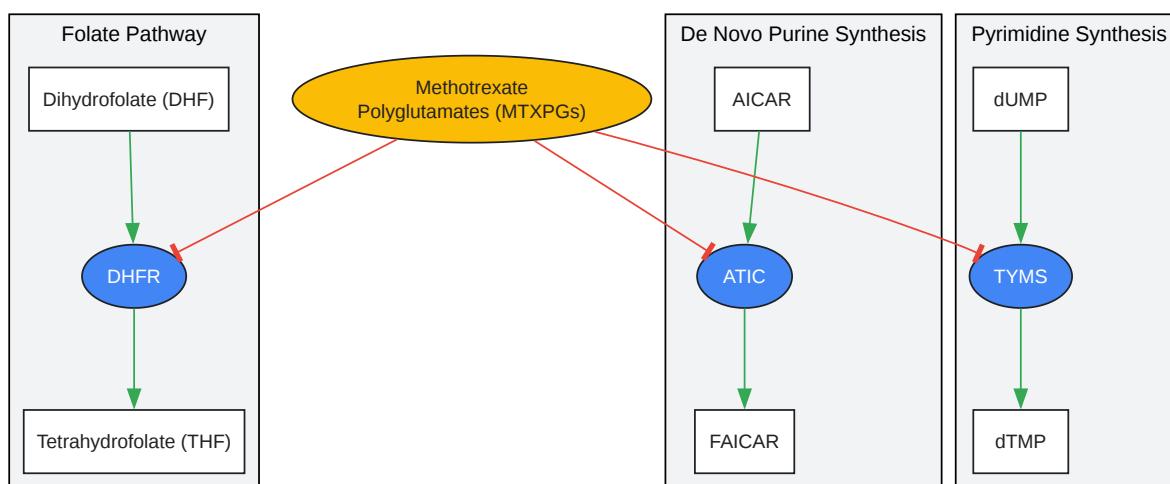
Table 1: Comparative Pharmacokinetic Properties

Parameter	Methotrexate (MTX)	7-Hydroxymethotrexate (7-OH-MTX)	Methotrexate Polyglutamates (MTXPGs)
Primary Site of Formation	-	Liver ^{[1][2]}	Intracellular (Target Tissues) ^{[4][7]}
Elimination Half-life	3-10 hours (low dose) ^{[7][9]}	~116 hours (median terminal) ^[8]	Retained in tissues for extended periods ^[10]
Plasma Protein Binding	~50% ^[5]	~90% ^[5]	Intracellular, not applicable

| Primary Route of Elimination| Renal Excretion[7][9] | Renal Excretion[11] | Intracellular hydrolysis to MTX[4] |

Comparative Pharmacodynamics and Activity

The primary mechanism of action for methotrexate is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair.[4][12] The active metabolites, MTXPGs, are more potent inhibitors of DHFR and other key enzymes in the folate pathway compared to MTX itself.[4][12] In contrast, 7-OH-MTX and DAMPA are considered largely inactive.[5]



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Caption: Inhibition of key enzymes by MTXPGs.

Table 2: Comparative Pharmacodynamic Properties

Metabolite	Primary Target(s)	Relative Activity	Key Effects
Methotrexate (MTX)	Dihydrofolate Reductase (DHFR) [12]	Potent Inhibitor	Inhibits DNA synthesis [12]
7-Hydroxymethotrexate (7-OH-MTX)	DHFR	~1/200th the affinity of MTX[5]	Largely inactive; contributes to nephrotoxicity[13][14]
DAMPA	DHFR	~1/200th the affinity of MTX[5]	Inactive metabolite[5]

| Methotrexate Polyglutamates (MTXPGs) | DHFR, TYMS, ATIC[4][12] | Stronger inhibition than MTX[4][12] | Potent inhibition of DNA/RNA synthesis; anti-inflammatory effects[12] |

Comparative Toxicity Profile

The toxicity of methotrexate is a significant concern, particularly with high-dose regimens. The metabolite 7-OH-MTX plays a crucial role in MTX-induced nephrotoxicity. Due to its lower solubility compared to the parent drug, especially in acidic urine, 7-OH-MTX can precipitate in the renal tubules, leading to acute kidney injury.[7][14][15] This impairs the clearance of MTX itself, potentially exacerbating overall toxicity.[15] Therefore, monitoring plasma levels of both MTX and 7-OH-MTX is often necessary during high-dose therapy.[11]

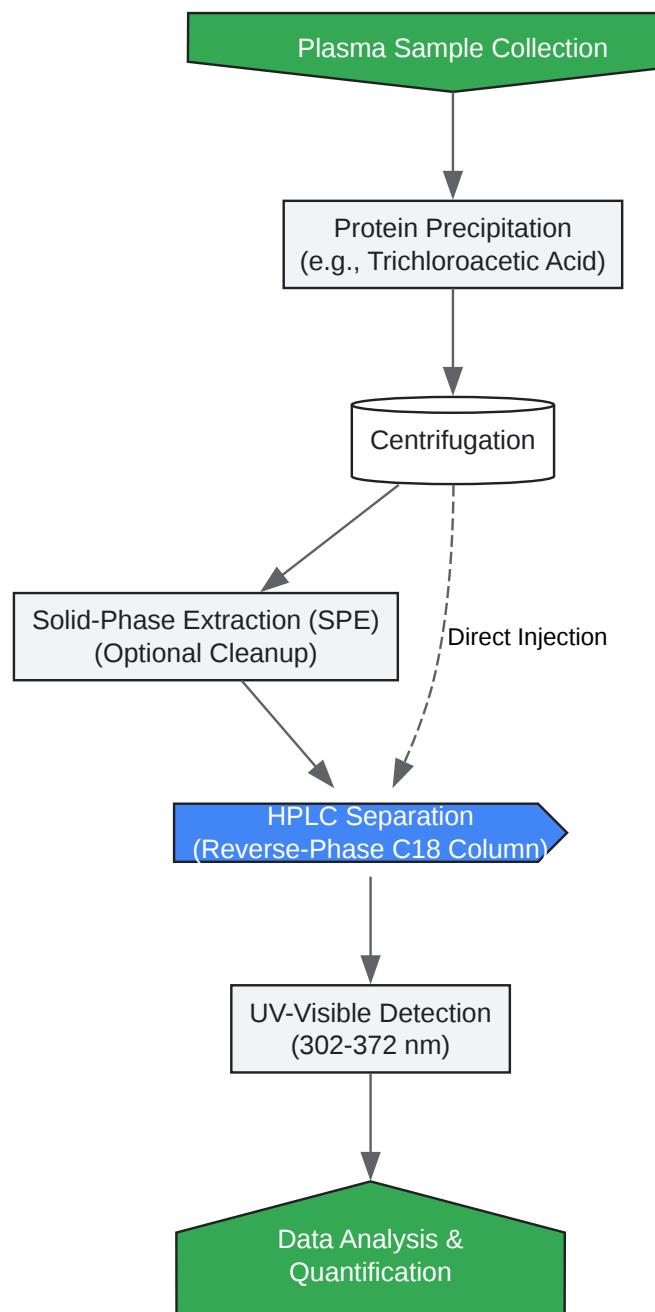
Experimental Protocols

The quantification of methotrexate and its metabolites in biological samples is essential for therapeutic drug monitoring (TDM) and research. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method.[1][16]

Protocol: Quantification of MTX and 7-OH-MTX in Plasma via HPLC

- Sample Preparation:
 - Collect blood samples in heparinized tubes and centrifuge to separate plasma.
 - To 200 µL of plasma, add 400 µL of 5% trichloroacetic acid to precipitate proteins.

- Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
- Collect the supernatant for analysis. An optional solid-phase extraction (SPE) step using a C18 cartridge can be employed for further purification and concentration.[2]
- Chromatographic Conditions:
 - HPLC System: Standard HPLC system with a UV-Visible detector.
 - Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
 - Mobile Phase: Isocratic or gradient elution using a mixture of a buffer (e.g., ammonium bicarbonate/acetate) and an organic solvent like acetonitrile.[11]
 - Flow Rate: 1.0 mL/min.[2]
 - Detection: UV detection at a wavelength between 302-372 nm.[1][16]
- Quantification:
 - Create a calibration curve using standards of known concentrations for MTX and 7-OH-MTX.
 - Calculate the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.



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